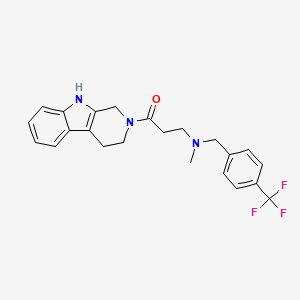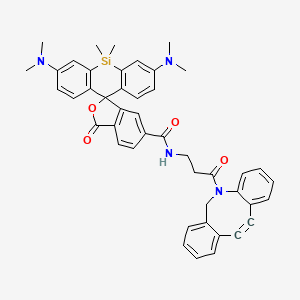
Mito-Rh-S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mito-Rh-S is a ratiometric near-infrared fluorescent probe designed to detect fluctuations in mitochondrial hypochlorous acid levels during ferroptosis in hepatocellular carcinoma cells. Hypochlorous acid is a reactive oxygen species produced mainly in mitochondria, and its abnormal levels can lead to mitochondrial dysfunction, which is associated with various diseases .
Vorbereitungsmethoden
The synthesis of Mito-Rh-S involves the conjugation of a rhodamine moiety with a sensing group that responds to hypochlorous acid. The synthetic route typically includes the following steps:
Synthesis of Rhodamine Derivative: The rhodamine derivative is synthesized by reacting rhodamine with appropriate reagents to introduce functional groups.
Conjugation with Sensing Group: The rhodamine derivative is then conjugated with a sensing group that specifically reacts with hypochlorous acid.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Analyse Chemischer Reaktionen
Mito-Rh-S undergoes specific reactions with hypochlorous acid, leading to a change in its fluorescence properties. The key reactions include:
Oxidation: Hypochlorous acid oxidizes the sensing group in this compound, resulting in a fluorescence change.
Reaction Conditions: These reactions typically occur under physiological conditions, with pH levels around 7.4.
Major Products: The major product of the reaction is the oxidized form of this compound, which exhibits enhanced fluorescence.
Wissenschaftliche Forschungsanwendungen
Mito-Rh-S has several scientific research applications, including:
Chemistry: Used as a fluorescent probe to study oxidative stress and reactive oxygen species in chemical systems.
Biology: Employed to visualize and monitor hypochlorous acid levels in living cells, particularly in mitochondria.
Medicine: Utilized in cancer research to study ferroptosis, a form of regulated cell death, and its role in cancer therapy.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting mitochondrial dysfunction
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Mito-Rh-S can be compared with other similar compounds, such as:
Mito-Rh-Tz: Another mitochondria-targeting probe designed for imaging autophagic and endocytic fluxes.
Mito-Rh: A fluorescent probe for adenosine triphosphate (ATP) in mitochondria.
This compound is unique in its ability to specifically detect hypochlorous acid levels during ferroptosis, making it a valuable tool for studying oxidative stress and mitochondrial dysfunction in various diseases .
Eigenschaften
Molekularformel |
C40H39ClN2O5S |
|---|---|
Molekulargewicht |
695.3 g/mol |
IUPAC-Name |
2-[(4E)-6-(diethylamino)-4-[(10-ethyl-2-methoxyphenothiazin-3-yl)methylidene]-2,3-dihydro-1H-xanthen-10-ium-9-yl]benzoic acid;hypochlorite |
InChI |
InChI=1S/C40H38N2O4S.ClO/c1-5-41(6-2)27-19-20-30-35(23-27)46-39-25(13-12-16-31(39)38(30)28-14-8-9-15-29(28)40(43)44)21-26-22-37-33(24-34(26)45-4)42(7-3)32-17-10-11-18-36(32)47-37;1-2/h8-11,14-15,17-24H,5-7,12-13,16H2,1-4H3;/q;-1/p+1/b25-21+; |
InChI-Schlüssel |
HVOXTRZXBRINFM-JMFMGIQESA-O |
Isomerische SMILES |
CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)/C=C/4\CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)C=C4CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)






